molecular formula C26H26F2N6O2 B605934 BAY-320

BAY-320

カタログ番号: B605934
分子量: 492.5 g/mol
InChIキー: WAELFQHBZPHEMW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Significance of Mitotic Fidelity and Chromosome Segregation in Cellular Processes

The accurate distribution of a complete and identical set of chromosomes to daughter cells during cell division is a fundamental requirement for life. This process, known as chromosome segregation, ensures genomic stability across generations of cells. researchtrends.net Mitotic fidelity, the precision of this segregation process, is paramount for normal cell proliferation and organismal viability. virginia.edufrontiersin.org Errors in chromosome segregation can lead to aneuploidy, a state where cells have an incorrect number of chromosomes. nih.govmit.edu Aneuploidy is often detrimental, potentially causing cell death, developmental disorders like Down syndrome, or contributing significantly to the genesis and progression of cancer. nih.govmit.edufrontiersin.org To prevent such errors, eukaryotic cells have evolved sophisticated surveillance mechanisms. mdpi.com The alignment of chromosomes at the spindle equator during metaphase is a highly conserved step that is thought to promote the fidelity of their subsequent segregation. rupress.orgnih.gov

Overview of the Spindle Assembly Checkpoint (SAC) Function

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the accuracy of chromosome segregation during mitosis. nih.govnih.gov It functions as a quality control system, monitoring the attachment of chromosomes to the mitotic spindle, a complex machine made of microtubules. frontiersin.orgnih.gov The SAC delays the onset of anaphase, the stage where sister chromatids separate, until every chromosome is properly attached to microtubules from opposite spindle poles. researchtrends.netnih.gov When unattached kinetochores—the protein structures on chromosomes where microtubules bind—are detected, the SAC is activated. nih.govmdpi.com This activation leads to the assembly of the Mitotic Checkpoint Complex (MCC). frontiersin.orgnih.gov The MCC is a diffusible inhibitor that targets and blocks the activity of the Anaphase-Promoting Complex/Cyclosome (APC/C), an essential E3 ubiquitin ligase required for sister chromatid separation and mitotic exit. nih.gov Once all chromosomes have achieved stable bipolar attachment, the SAC is silenced, the APC/C is activated, and the cell proceeds into anaphase. nih.govnih.gov

Role of BUB1 Kinase in Mitosis and SAC Regulation

Budding uninhibited by benzimidazoles 1 (BUB1) is a conserved serine/threonine protein kinase that is a central component of the Spindle Assembly Checkpoint. elifesciences.orgnih.govwikipedia.org BUB1 is one of the first proteins to accumulate at unattached kinetochores during mitosis. elifesciences.orgnih.gov Its recruitment is a critical early step in initiating the checkpoint signal. nih.gov BUB1 acts as a key platform at the kinetochore, orchestrating the recruitment of several other essential SAC proteins, including MAD1, MAD2, and BUBR1. elifesciences.orgwikipedia.org This function places BUB1 at the heart of the signaling cascade that prevents premature entry into anaphase. nih.govwikipedia.org Beyond its role in the SAC, BUB1 is also implicated in ensuring correct chromosome alignment and regulating the duration of mitosis. nih.gov

The precise role of BUB1 in the SAC has been a subject of extensive research, particularly concerning its dual functions as both a kinase (catalytic function) and a molecular platform (scaffolding function). elifesciences.orgnih.gov As a kinase, BUB1's best-characterized activity is the phosphorylation of Histone H2A on threonine 120 (H2A-pT120). elifesciences.org This phosphorylation event is crucial for recruiting Shugoshin (Sgo1) proteins to the centromere, which helps protect centromeric cohesion. elifesciences.orgroyalsocietypublishing.orgrupress.org As a scaffold, BUB1 provides a binding site for other checkpoint proteins, which is essential for assembling the signaling machinery of the SAC. elifesciences.orgnih.govresearchgate.net

The development of specific small-molecule inhibitors has been invaluable for dissecting these two functions. The chemical compound BAY-320 is a selective and potent inhibitor of the kinase activity of BUB1. elifesciences.orgroyalsocietypublishing.orgmedchemexpress.com Research utilizing BAY-320 has been instrumental in demonstrating that BUB1's catalytic activity and scaffolding functions can be separated. elifesciences.orgnih.gov Studies comparing the effects of BUB1 kinase inhibition by BAY-320 to the effects of depleting the entire BUB1 protein have revealed that the catalytic activity is largely dispensable for the primary function of the SAC. elifesciences.orgnih.gov Treatment with BAY-320 only has minor effects on mitotic progression and the recruitment of core SAC proteins like Mad1 and Mad2. elifesciences.orgnih.gov This suggests that the scaffolding function of BUB1 is the dominant one for checkpoint signaling. elifesciences.orgnih.gov However, the inhibition of BUB1's kinase activity with BAY-320 does impair chromosome arm resolution and affects the localization of the Chromosomal Passenger Complex (CPC), indicating a specific role for BUB1's enzymatic function in these processes. elifesciences.orgnih.gov

Research Findings on BAY-320

The compound BAY-320 has been characterized as a potent and selective tool for investigating BUB1 kinase function in both biochemical and cellular environments. elifesciences.org

Parameter Finding Reference
Target Human BUB1 Kinase elifesciences.orgglpbio.com
IC₅₀ 680 nM (in vitro, with 2 mM ATP) elifesciences.orgglpbio.com
Cellular Effect Drastically reduces phosphorylation of Histone H2A-T120 elifesciences.orgnih.gov
Cellular Effect Inhibits endogenous BUB1-mediated Sgo1 localization royalsocietypublishing.orgmedchemexpress.com

Differentiating BUB1 Functions with BAY-320

Studies using BAY-320 have allowed researchers to distinguish between the catalytic and non-catalytic (scaffolding) roles of BUB1.

Function Effect of BUB1 Kinase Inhibition (with BAY-320) Interpretation Reference
Spindle Assembly Checkpoint (SAC) Minor effects on SAC signaling and mitotic progression.BUB1's catalytic activity is largely dispensable for SAC function. elifesciences.orgnih.govroyalsocietypublishing.org
Chromosome Cohesion Impaired chromosome arm resolution.BUB1 kinase activity is required for proper cohesion. elifesciences.orgnih.gov
Protein Localization Affected chromosome association of Shugoshin (Sgo1) and the Chromosomal Passenger Complex (CPC).BUB1 kinase activity plays a role in recruiting key protein complexes to chromosomes. elifesciences.orgnih.gov
Overall Role BUB1 functions primarily as a scaffolding protein for the SAC.The scaffolding function is dominant for checkpoint control, while the kinase activity has more specialized roles. elifesciences.orgnih.gov

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[5-cyclopropyl-1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N6O2/c1-4-36-18-11-20(27)19(21(28)12-18)14-34-24(16-5-6-16)15(2)23(33-34)26-30-13-22(35-3)25(32-26)31-17-7-9-29-10-8-17/h7-13,16H,4-6,14H2,1-3H3,(H,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAELFQHBZPHEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)CN2C(=C(C(=N2)C3=NC=C(C(=N3)NC4=CC=NC=C4)OC)C)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Preclinical Characterization of Bay 320 As a Chemical Probe for Bub1 Kinase

Identification of BAY-320 as a Lead Compound

BAY-320 emerged from a high-throughput screening of the Bayer compound library aimed at identifying inhibitors of BUB1 kinase. aacrjournals.orgaacrjournals.org This initial screen identified a "single hit" from a sub-library of related indazoles that exhibited submicromolar activity and an ATP-competitive mechanism of action. scispace.com Through a process of chemical optimization, this initial hit was developed into a lead compound. aacrjournals.org This lead compound demonstrated a tenfold improvement in affinity and showed cellular activity in both mechanistic and functional assays. scispace.com Further structural modifications to enhance its physicochemical and pharmacokinetic properties ultimately led to the identification of BAY-320, a member of the benzylpyrazole class of compounds. aacrjournals.orgaacrjournals.org The development of BAY-320 provided a valuable tool for studying the specific catalytic functions of BUB1 kinase in cellular processes. nih.govelifesciences.org

Selective Inhibition Profile of BAY-320 Towards BUB1 Kinase

BAY-320 has been demonstrated to be a potent and selective inhibitor of BUB1 kinase. nih.govelifesciences.org In vitro kinase assays have shown that BAY-320 effectively inhibits the kinase activity of the recombinant catalytic domain of human BUB1. nih.govelifesciences.org This inhibition was observed through the dose-dependent reduction of both BUB1 autophosphorylation and the phosphorylation of its substrate, histone H2A on threonine 120 (H2A-T120). nih.govelifesciences.org

BAY-320 functions as an ATP-competitive inhibitor, meaning it vies with ATP for binding to the active site of the BUB1 kinase. nih.govmedchemexpress.eumedchemexpress.com This mode of action was confirmed in biochemical assays. scispace.com

To assess its selectivity, BAY-320 was tested against extensive panels of human kinases. In one screen against 222 different protein kinases, BAY-320 displayed only modest cross-reactivity with other kinases, even at a concentration of 10 µM. nih.govelifesciences.org A more comprehensive quantitative analysis using an active site-directed competition-binding assay against 403 human kinases further underscored its remarkable selectivity for BUB1. nih.govelifesciences.orgelifesciences.org The results from these extensive screenings confirm the high specificity of BAY-320 for BUB1, making it a reliable chemical probe for studying its catalytic role. nih.govelifesciences.org

Table 1: In Vitro Inhibitory Activity of BAY-320 against BUB1 Kinase

Assay TypeTargetIC50 (nM)Conditions
In vitro kinase assayRecombinant human BUB1 catalytic domain (amino acids 704-1085)680 ± 2802 mM ATP

This table summarizes the in vitro half-maximal inhibitory concentration (IC50) of BAY-320 against the catalytic domain of human BUB1 kinase. The data is derived from in vitro kinase assays measuring the phosphorylation of a substrate in the presence of ATP. nih.govelifesciences.org

Table 2: Kinase Selectivity Profile of BAY-320

Assay TypeNumber of Kinases ScreenedBAY-320 ConcentrationOutcome
Kinase profiler screen22210 µMModest cross-reactivity
Active site-directed competition-binding assay403300 nM and 1000 nMExquisite binding selectivity for BUB1

This table outlines the selectivity of BAY-320 as determined by two different kinase screening platforms. These assays are crucial for establishing the specificity of an inhibitor for its intended target. nih.govelifesciences.orgelifesciences.org

Synthetic Methodologies and Structure Activity Relationship Sar Studies of Bay 320 Analogues

Chemical Synthesis Pathways of BAY-320

The synthesis of BAY-320 is a multi-step process that employs several key organic reactions to construct its complex molecular architecture. royalsocietypublishing.orgresearchgate.net An eight-step synthesis has been reported, starting from acyl chloride and culminating in the final benzylpyrazole product. royalsocietypublishing.orgresearchgate.net This pathway strategically utilizes Weinreb amide formation, a Knorr pyrazole (B372694) synthesis, and a Buchwald-Hartwig amination to achieve the target compound. royalsocietypublishing.orgresearchgate.netbiorxiv.org

The synthesis commences with the Weinreb amide formation , where an acyl chloride is converted into a stable N-methoxy-N-methylamide, known as a Weinreb amide. royalsocietypublishing.orgacs.org This intermediate is particularly useful because it reacts cleanly with organometallic reagents like Grignard reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol. acs.org In the synthesis of BAY-320, the initial Weinreb amide is reacted with ethylmagnesium bromide to produce a cyclopropyl (B3062369) ethyl ketone. royalsocietypublishing.orgresearchgate.net

Following the formation of the ketone, the molecule is elaborated into a 1,3-dicarbonyl compound, which serves as a direct precursor for the pyrazole core. royalsocietypublishing.orgresearchgate.net The central heterocyclic pyrazole ring is then constructed via a Knorr reaction . royalsocietypublishing.orgresearchgate.net The Knorr pyrazole synthesis is a classic condensation reaction that forms a pyrazole from a hydrazine (B178648) and a β-ketoester or a 1,3-dicarbonyl compound. uomustansiriyah.edu.iq

Once the pyrazole core is established, it undergoes N-alkylation with a substituted benzyl (B1604629) bromide. royalsocietypublishing.orgresearchgate.net Subsequent functional group manipulations convert an ester group into an amidine. royalsocietypublishing.org The pyrimidine (B1678525) ring is then constructed and attached to the pyrazole core. royalsocietypublishing.orgresearchgate.net

The final key step in the synthesis is a Buchwald-Hartwig amination . royalsocietypublishing.orgresearchgate.net This palladium-catalyzed cross-coupling reaction forms a crucial carbon-nitrogen bond, linking the pyrimidine ring to a substituted amine to yield the final product, BAY-320. royalsocietypublishing.orgugr.es

Table 1: Key Synthetic Steps for BAY-320 This table is interactive. You can sort and filter the data.

Exploration of Benzylpyrazole Scaffold in BUB1 Inhibition

The benzylpyrazole core of BAY-320 is fundamental to its function as a BUB1 kinase inhibitor. aacrjournals.orgportico.org This structural motif was identified through a high-throughput screening effort, which found an initial hit that was subsequently optimized through medicinal chemistry to produce the potent and selective lead compound, BAY-320. aacrjournals.org

BAY-320 and its analogues, such as BAY-524, are substituted benzylpyrazole compounds that act as ATP-competitive inhibitors of BUB1. nih.govelifesciences.org They have demonstrated high selectivity for BUB1 kinase. aacrjournals.org In vitro kinase assays show that BAY-320 inhibits the recombinant catalytic domain of human BUB1 with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. nih.govelifesciences.org

The primary role of BUB1 kinase is the phosphorylation of Histone 2A at threonine 120 (H2A-pT120). nih.gov This phosphorylation event is critical for recruiting Shugoshin (Sgo1), a protein essential for protecting centromeric cohesion during mitosis. nih.govnih.gov Studies using BAY-320 have confirmed its mechanism of action; treatment of cells with the inhibitor leads to a reduction in H2A-pT120 levels and a subsequent loss of centromeric Sgo1. royalsocietypublishing.orgnih.gov

Interestingly, research using BAY-320 has helped to distinguish the catalytic and scaffolding functions of BUB1. nih.govelifesciences.org While the kinase activity is crucial for Sgo1 localization, it appears to be largely dispensable for the primary spindle assembly checkpoint signaling, suggesting BUB1's role in the SAC is predominantly as a scaffold protein. nih.govelifesciences.org However, inhibiting the kinase function with BAY-320 can sensitize cancer cells to taxane-based chemotherapies like paclitaxel (B517696), leading to significant chromosome segregation errors and reduced cell proliferation. aacrjournals.orgnih.gov

Structure-Activity Relationship (SAR) Insights for Rational Inhibitor Design

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into effective drugs by identifying which parts of a molecule are critical for its biological activity. collaborativedrug.comstudysmarter.co.uk For the benzylpyrazole class of BUB1 inhibitors, SAR insights have been crucial for enhancing potency and selectivity.

The discovery of BAY-320 began with a single hit from a high-throughput screen, which was then subjected to chemical optimization. aacrjournals.org This process involves synthesizing and testing numerous analogues to understand how structural modifications affect inhibitory activity. X-ray crystallography of benzylpyrazoles bound to BUB1 has provided a detailed understanding of the binding mode, enabling rational design of improved inhibitors. aacrjournals.org

A comparison between BAY-320 and a close analogue, BAY-524, offers a clear example of SAR. nih.govelifesciences.org Although structurally similar, they exhibit different potencies.

Table 2: In Vitro Inhibitory Activity of BAY-320 and BAY-524 against BUB1 Kinase This table is interactive. You can sort and filter the data.

As shown in Table 2, BAY-524 is slightly more potent than BAY-320 in biochemical assays. nih.govelifesciences.org This difference, arising from minor structural changes, highlights the sensitivity of the BUB1 active site to the inhibitor's structure. Furthermore, kinase profiling studies have shown that BAY-320 is highly selective, with only modest activity against a large panel of other protein kinases, which is a desirable characteristic for a targeted therapeutic agent. nih.govelifesciences.org

Despite its utility as a chemical probe, studies have noted that high concentrations of BAY-320 may be required for full cellular inhibition, which could lead to off-target effects. researchgate.netnih.govresearchgate.net This underscores the ongoing need for improved BUB1 inhibitors. The SAR knowledge gained from BAY-320 and its analogues provides a solid foundation for the rational design of next-generation inhibitors with enhanced potency, selectivity, and better pharmacological properties. aacrjournals.org

Molecular and Biochemical Mechanisms of Bub1 Kinase Inhibition by Bay 320 in Research Models

In Vitro Inhibition of Recombinant BUB1 Catalytic Domain

BAY-320 has been demonstrated to directly inhibit the kinase activity of the recombinant catalytic domain of human BUB1 (amino acids 704-1085) in biochemical assays. nih.govelifesciences.org This inhibition affects both the autophosphorylation of BUB1 and its ability to phosphorylate external substrates. nih.govelifesciences.org

In vitro kinase assays are pivotal in characterizing the inhibitory effect of BAY-320. These assays typically utilize purified recombinant BUB1 and a known substrate, such as Histone H2A. nih.govelifesciences.orgresearchgate.net The phosphorylation of Histone H2A at threonine 120 (H2A-T120) is a well-established downstream event of BUB1 kinase activity. royalsocietypublishing.orgnih.govrupress.org The inhibition of both BUB1 autophosphorylation and H2A-T120 phosphorylation is monitored to determine the potency of the inhibitor. nih.govelifesciences.org

Studies have shown that BAY-320 inhibits the recombinant catalytic domain of human BUB1 in a dose-dependent manner. nih.govelifesciences.orgresearchgate.net In the presence of 2 mM ATP, BAY-320 was found to have an IC₅₀ of approximately 680 ± 280 nM for the inhibition of the recombinant human BUB1 catalytic domain. nih.govelifesciences.org Another study reported an IC₅₀ of 0.56 µM for BAY-320 in inhibiting BUB1 phosphorylation of H2A in vitro. royalsocietypublishing.org These assays confirm that BAY-320 directly targets the catalytic activity of BUB1. nih.govelifesciences.org

Assay TypeTargetSubstrateKey FindingsIC₅₀Reference
In Vitro Kinase AssayRecombinant Human BUB1 (catalytic domain 704-1085)Histone H2ADose-dependent inhibition of H2A-T120 phosphorylation.~680 ± 280 nM nih.govelifesciences.org
In Vitro Kinase AssayRecombinant GFP-Bub1Histone H2ADose-dependent inhibition of H2ApT120 production.0.56 µM royalsocietypublishing.org
In Vitro Kinase AssayRecombinant Human BUB1 (catalytic domain 704–1085)-Inhibition of BUB1 autophosphorylation.Not explicitly stated nih.govelifesciences.org

Cellular Inhibition of Endogenous BUB1 Kinase Activity

The efficacy of BAY-320 extends to the cellular environment, where it potently inhibits endogenous BUB1 kinase activity. royalsocietypublishing.orgnih.govelifesciences.org This has been demonstrated in various cell lines, including HeLa and RPE1 cells. nih.govelifesciences.org

A primary method for assessing BUB1 inhibition in intact cells is the measurement of phospho-Histone H2A-T120 (pH2A-T120) levels. royalsocietypublishing.orgnih.govelifesciences.org Techniques such as immunofluorescence microscopy and In-Cell Western assays are employed to quantify the reduction in pH2A-T120 at kinetochores and along chromosome arms following treatment with BAY-320. nih.govelifesciences.orgbiorxiv.org

Treatment of mitotically synchronized HeLa and RPE1 cells with BAY-320 leads to a significant and dose-dependent reduction in pH2A-T120 staining at kinetochores. nih.govelifesciences.org Near-maximal inhibition of BUB1 is typically achieved at concentrations between 3 and 10 µM. nih.govelifesciences.org For instance, treating HeLa cells with 10 µM BAY-320 for 3 hours almost completely abolishes the centromeric staining of H2ApT120. royalsocietypublishing.org In-Cell Western assays have further corroborated these findings, with one study determining a cellular IC₅₀ of 379 ± 156 nM for the inhibition of total pH2A-T120 signal intensity. nih.gov Western blotting of histones purified from inhibitor-treated cells also confirms a drastic reduction in T120 phosphorylation. nih.govelifesciences.org

Assay TypeCell Line(s)Endpoint MeasuredKey FindingsConcentration RangeReference
Immunofluorescence MicroscopyHeLa, RPE1Centromeric/Kinetochore pH2A-T120 levelsDose-dependent reduction of pH2A-T120. Near-maximal inhibition.3-10 µM nih.govelifesciences.org
In-Cell Western AssayHeLaTotal pH2A-T120 signal intensityPotent inhibition with a determined IC₅₀ of 379 ± 156 nM.Not specified nih.gov
ImmunofluorescenceHeLaCentromeric H2ApT120 stainingAlmost complete abolishment of staining.10 µM royalsocietypublishing.orgbiorxiv.org
Western BlotHeLa, RPE1Total Histone H2A-T120 phosphorylationDrastic reduction in T120 phosphorylation.Not specified nih.govelifesciences.org

Impact on BUB1 Substrate Localization (e.g., Shugoshin (Sgo1/2) Localization)

A critical function of BUB1 kinase activity is the phosphorylation of H2A-T120, which creates a docking site for Shugoshin (Sgo1) proteins at the centromere. royalsocietypublishing.orgrupress.orgnih.gov Sgo1 plays a vital role in protecting centromeric cohesin from premature cleavage and in recruiting other important mitotic proteins. aacrjournals.org

Inhibition of BUB1 by BAY-320 disrupts this pathway, leading to the delocalization of Sgo1 from the centromeres. royalsocietypublishing.orgnih.gov Studies using immunofluorescence have clearly shown that treatment with BAY-320 results in a marked reduction of Sgo1 levels at the centromeres in mitotic cells. royalsocietypublishing.orgnih.gov For example, in HeLa cells treated with 10 µM BAY-320, a significant loss of centromeric Sgo1 was observed. royalsocietypublishing.org This effect is a direct consequence of the inhibition of H2A-T120 phosphorylation, demonstrating BAY-320's ability to interfere with a key downstream signaling event of BUB1. royalsocietypublishing.orgnih.gov

Cell LineTreatmentEffect on Sgo1 LocalizationMethod of AssessmentReference
HeLa10 µM BAY-320Delocalization/loss of centromeric Sgo1.Immunofluorescence royalsocietypublishing.org
HCT116BAY-320Markedly reduced Sgo1 levels at the centromere.Immunofluorescence nih.gov

Effects on Chromosomal Passenger Complex (CPC) Localization

The Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, is essential for correcting erroneous kinetochore-microtubule attachments and for cytokinesis. nih.govelifesciences.org The localization of the CPC to the centromere is partially dependent on the BUB1-Sgo1 pathway. elifesciences.orgrupress.org

Research indicates that the inhibition of BUB1 kinase activity by BAY-320 affects the centromeric localization of the CPC. nih.govelifesciences.org Treatment with BAY-320 leads to a partial displacement of CPC components from the centromeres. royalsocietypublishing.org In cells treated with BAY-320, Aurora B has been observed to be reduced at the centromere and to relocalize along the inter-sister chromatid axis. elifesciences.orgnih.gov This suggests that while BUB1 kinase activity contributes to the stable localization of the CPC at the centromere, other pathways are also involved. royalsocietypublishing.orgelifesciences.org

Cell LineTreatmentEffect on CPC LocalizationKey FindingsReference
HeLa3 µM BAY-320Partial displacement of CPC components from centromeres.Residual CPC remains at centromeres. royalsocietypublishing.org
HeLa, RPE1BAY-320Loss of CPC subunits from centromeres/kinetochores.Aurora B relocalizes to chromosome arms. elifesciences.org
HCT116BAY-320Centromeric levels of Aurora B reduced by ~40%.Aurora B localizes along the inter-sister chromatid axis. nih.gov

Cellular Phenotypes and Mechanistic Insights from Bub1 Kinase Inhibition by Bay 320 in Model Systems

Modulation of Mitotic Progression and Chromosome Dynamics in Cultured Cells

Effects on Chromosome Arm Resolution and Cohesion

A primary consequence of BUB1 kinase inhibition with BAY-320 is the impairment of chromosome arm resolution. nih.govnih.gov In cells treated with BAY-320, sister chromatid arms often remain paired, in contrast to the typical X-shape of chromosomes observed in control cells. elifesciences.org This phenotype is linked to the role of BUB1 in regulating the localization of key cohesion proteins. nih.gov

Specifically, BUB1 kinase activity is crucial for the proper localization of Shugoshin (Sgo) proteins, which protect centromeric cohesion. nih.gov Treatment with BAY-320 leads to a significant reduction in the levels of Sgo1 and Sgo2 at the centromeres, with Sgo2 showing a notable redistribution to the chromosome arms. nih.govelifesciences.org This mislocalization of Sgo proteins is a direct consequence of the inhibition of BUB1-mediated phosphorylation of histone H2A at threonine 120 (H2A-pT120), a key step in recruiting Sgo1 to the kinetochores. royalsocietypublishing.orgbub1.com

The inhibition of BUB1 also affects the localization of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B. elifesciences.orgnih.gov In BAY-320 treated cells, CPC components are partially displaced from the centromeres. royalsocietypublishing.org This leads to a reduction in the phosphorylation of Aurora B substrates at the centromere, further contributing to defects in chromosome cohesion and resolution. elifesciences.orgscispace.com

Analysis of Chromosome Alignment and Segregation Errors

Despite the pronounced effects on chromosome arm cohesion, the inhibition of BUB1 kinase activity by BAY-320 has a surprisingly minor impact on chromosome alignment and segregation when administered as a single agent. nih.govelifesciences.org Studies have shown that BUB1's catalytic activity is largely dispensable for the process of chromosome congression to the metaphase plate. nih.govnih.gov For instance, in HeLa cells, over 90% of BAY-320-inhibited cells achieve complete chromosome alignment, a rate comparable to control cells. elifesciences.org

This is attributed to the fact that while BUB1 kinase activity is inhibited, its scaffolding function, which is important for the recruitment of other proteins like CENP-E to the kinetochores, remains intact. nih.govelifesciences.org Consequently, the levels of Aurora B at the centromeres, although reduced, appear to be sufficient to ensure largely faithful chromosome segregation. elifesciences.org However, some studies have reported a minor but significant increase in the time taken to complete mitosis and a slight increase in chromosome mis-segregation and micronucleation in certain cell lines treated with BAY-320, suggesting a subtle role for BUB1 kinase activity in the efficiency of these processes. royalsocietypublishing.orgnih.gov

Interplay with Spindle Assembly Checkpoint (SAC) Function in Cellular Contexts

The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle. royalsocietypublishing.org While BUB1 is a central component of the SAC, research using BAY-320 has revealed that its kinase activity is largely dispensable for SAC function. nih.govelifesciences.org

Studies have shown that treatment with BAY-320 has only minor effects on the ability of cells to arrest in mitosis in the presence of spindle poisons like nocodazole. nih.govtandfonline.com This indicates that the scaffolding function of BUB1, which is essential for the recruitment of other checkpoint proteins such as Mad1 and BubR1, is the primary contributor to SAC signaling. tandfonline.comresearchgate.net While BUB1 depletion leads to a significant weakening of the SAC, inhibition of its kinase activity alone does not. elifesciences.org This distinction highlights the value of specific inhibitors like BAY-320 in dissecting the multifaceted roles of proteins like BUB1. elifesciences.orgbiorxiv.org

Combinatorial Research Strategies with BAY-320 in Cellular Models

The observation that single-agent BUB1 kinase inhibition has a modest effect on cell viability has led to the exploration of combinatorial strategies, revealing potent synergistic interactions with other anti-cancer agents. aacrjournals.orgelifesciences.org

Synergistic Effects with Microtubule-Targeting Agents (e.g., Paclitaxel)

A significant finding is the synergistic effect observed when BAY-320 is combined with low doses of microtubule-targeting agents like paclitaxel (B517696). aacrjournals.orgelifesciences.orgnih.gov Paclitaxel works by stabilizing microtubules, which can lead to spindle defects and an increased rate of chromosome attachment errors. elifesciences.org While low, clinically relevant doses of paclitaxel alone may only modestly impair cell proliferation, the addition of BAY-320 dramatically enhances its anti-proliferative and cytotoxic effects. elifesciences.orgtandfonline.com

This synergy arises from the cell's compromised ability to correct the attachment errors induced by paclitaxel when BUB1 kinase activity is inhibited. aacrjournals.org The dyslocalization of the CPC, a consequence of BUB1 inhibition, impairs the cell's error correction machinery. aacrjournals.org This leads to severe chromosome segregation defects and a significant increase in aneuploidy and cell death, particularly in aneuploid cancer cells like HeLa. aacrjournals.orgtandfonline.com The combination of BAY-320 and paclitaxel has been shown to result in remarkable impairment of both chromosome segregation and cell proliferation. elifesciences.orgnih.gov

Cell LineCombination Effect with PaclitaxelOutcomeReference
HeLaSynergisticImpaired chromosome segregation, decreased cell proliferation elifesciences.org
RPE1Less pronounced synergy than HeLa--- elifesciences.org
Non-small cell lung cancer cellsSynergistic--- elifesciences.org

Combinations with DNA Damage Response Pathway Inhibitors (e.g., ATR, PARP Inhibitors)

Research has also explored the combination of BUB1 inhibition with inhibitors of the DNA Damage Response (DDR) pathway, such as ATR and PARP inhibitors. aacrjournals.org The rationale is that compromising the integrity of mitosis through BUB1 inhibition could sensitize cells to agents that target DNA repair mechanisms.

Studies with the related BUB1 inhibitor, BAY 1816032, which shares a similar mechanism of action with BAY-320, have shown synergistic or additive effects when combined with ATR inhibitors (like AZ20) and PARP inhibitors (like olaparib). scispace.comaacrjournals.org For instance, the combination of BUB1 inhibition and ATR inhibition showed synergy in ATM-proficient cells. aacrjournals.org Similarly, combining BUB1 inhibition with a PARP inhibitor led to a significant reduction in tumor size in xenograft models compared to either agent alone. aacrjournals.org These findings suggest that targeting both mitotic integrity and DNA damage repair can be a powerful anti-cancer strategy. scispace.comaacrjournals.org

Combination AgentCell Lines / ModelsObserved EffectReference
ATR Inhibitor (AZ20)MDA-MB-468 (ATM-proficient)Synergistic aacrjournals.org
PARP Inhibitor (Olaparib)HeLa, Triple-negative breast cancer xenograftsAdditive/Synergistic, increased chromosome mis-segregation, reduced tumor growth aacrjournals.org

Research Applications in Cell Proliferation and Survival Studies (in vitro models)

The small molecule BAY-320 is a potent and selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC) and accurate chromosome segregation during mitosis. elifesciences.orgnih.govroyalsocietypublishing.org In vitro studies utilizing various model systems, primarily cancer cell lines, have been instrumental in dissecting the catalytic functions of BUB1 and understanding the cellular consequences of its inhibition by BAY-320.

BAY-320 effectively inhibits BUB1 kinase activity in biochemical and cellular assays. nih.gov In vitro kinase assays demonstrated its ability to inhibit the recombinant catalytic domain of human BUB1. elifesciences.org In cellular models, such as HeLa and hTERT-RPE1 cells, treatment with BAY-320 leads to a drastic reduction in the phosphorylation of histone H2A at threonine 120 (H2A-pT120), a key substrate of BUB1. elifesciences.orgnih.gov This inhibition of H2A phosphorylation validates the on-target efficacy of BAY-320 in intact cells. elifesciences.org

CompoundTargetIC50 (in vitro)Cell Lines TestedReference
BAY-320 BUB1 kinase680 ± 280 nMHeLa, hTERT-RPE1 elifesciences.org

IC50 value determined in the presence of 2 mM ATP against the recombinant catalytic domain of human BUB1.

A critical application of BAY-320 in research has been in combination studies, particularly with microtubule-targeting agents like Paclitaxel. While BAY-320 as a monotherapy shows limited impact on cell proliferation, its combination with low doses of Paclitaxel leads to a synergistic impairment of cell proliferation and a significant increase in chromosome segregation errors. elifesciences.orgnih.govtandfonline.com This sensitization is thought to occur because BUB1 kinase activity is crucial for correcting the erroneous microtubule-kinetochore attachments induced by taxanes. aacrjournals.org In the presence of BAY-320, cells are unable to resolve these errors, leading to severe mitotic defects, prolonged mitotic arrest, and ultimately, cell death. elifesciences.orgaacrjournals.org

Cell LineTreatmentEffect on Cell ProliferationEffect on Chromosome SegregationReference
HeLa BAY-320Minor effectMinor increase in mis-segregation elifesciences.orgaacrjournals.org
HeLa Paclitaxel (low dose)Moderate impairmentModerate increase in mis-segregation elifesciences.orgaacrjournals.org
HeLa BAY-320 + PaclitaxelSynergistic impairmentStrong increase in severe defects elifesciences.orgtandfonline.comaacrjournals.org
RPE1 BAY-320Minor effectMinor effect elifesciences.org
RPE1 BAY-320 + PaclitaxelImpaired proliferationImpaired segregation elifesciences.org

Studies using another BUB1 inhibitor, BAY 1816032, which shares a similar mechanism with BAY-320, further support these findings. The combination of BUB1 inhibition with paclitaxel in HeLa cells extended the median time in mitosis by a factor of three and significantly increased the fraction of cells undergoing death during mitosis. aacrjournals.org Furthermore, research has shown that prolonged treatment with higher concentrations of BAY-320 can impair the growth of various cancer cell lines, leading to increased cell death that primarily occurs during interphase, suggesting potential non-mitotic functions of BUB1 or possible off-target effects at these concentrations. researchgate.netroyalsocietypublishing.org

Comparative Analysis and Methodological Considerations for Bay 320 in Academic Research

Comparison with Other BUB1 Inhibitors (e.g., 2OH-BNPP1, BAY 1816032) as Research Tools

Several small molecules have been identified as inhibitors of BUB1 kinase, each with distinct properties that make them suitable for different experimental contexts. A comparative analysis of BAY-320 with other notable BUB1 inhibitors, such as 2OH-BNPP1 and BAY 1816032, highlights their respective strengths and weaknesses as research tools. royalsocietypublishing.orgnih.govbub1.com

2OH-BNPP1 is a bulky ATP analog that has been used in studies of BUB1 function. nih.gov However, research indicates that it is a rather unselective kinase inhibitor, showing activity against several other kinases, including PDGF-Rβ, CSF1-R, VEGF-R2, and VEGF-R3, with IC50 values in the 30 to 100 nmol/L range. aacrjournals.org This lack of specificity can complicate the interpretation of experimental results, as observed effects may not be solely attributable to BUB1 inhibition. aacrjournals.org In cell-based assays, 2OH-BNPP1 was found to be ineffective at inhibiting BUB1, even at concentrations where BAY-320 showed significant activity. royalsocietypublishing.orgresearchgate.net Specifically, while both compounds inhibit recombinant BUB1 in vitro with similar IC50 values (0.60 µM for 2OH-BNPP1 and 0.56 µM for BAY-320), 2OH-BNPP1 fails to inhibit BUB1-mediated phosphorylation of histone H2A at T120 (H2ApT120) or the localization of the downstream effector Sgo1 in cells. royalsocietypublishing.orgnih.gov This suggests that 2OH-BNPP1 may have poor cell permeability or stability, limiting its utility for in cellulo studies.

BAY 1816032 represents a more recent and highly selective BUB1 kinase inhibitor. aacrjournals.orgnih.gov It boasts a potent IC50 of 7 nM against BUB1 and demonstrates excellent selectivity across a large panel of kinases. medchemexpress.com Unlike BAY-320, BAY 1816032 possesses favorable pharmacokinetic properties, making it suitable for in vivo studies in animal models. aacrjournals.org It has been shown to effectively abrogate H2A-T120 phosphorylation in cells with an IC50 of 29 nM and exhibits a long target residence time. aacrjournals.orgmedchemexpress.com While BAY-320 is an excellent tool for biochemical and cellular experiments, its limited pharmacokinetic profile precludes its use in vivo. aacrjournals.org Therefore, BAY 1816032 emerges as a superior tool for preclinical investigations that require a systemically available BUB1 inhibitor. researchgate.net

The following table provides a comparative overview of these BUB1 inhibitors:

Table 1: Comparison of BUB1 Inhibitors
Feature BAY-320 2OH-BNPP1 BAY 1816032
In Vitro Potency (IC50) ~680 nM elifesciences.org ~600 nM royalsocietypublishing.org 7 nM medchemexpress.com
Cellular Efficacy Effective royalsocietypublishing.orgresearchgate.net Ineffective royalsocietypublishing.orgresearchgate.net Effective aacrjournals.org
Selectivity High elifesciences.org Low aacrjournals.org Very High aacrjournals.org
Suitability for In Vivo Studies No aacrjournals.org No Yes aacrjournals.org

| Primary Use | Biochemical and cellular assays aacrjournals.org | In vitro kinase assays royalsocietypublishing.org | In vitro, cellular, and in vivo studies aacrjournals.org |

Strengths and Limitations of BAY-320 for Investigating BUB1 Catalytic Function

BAY-320 has proven to be a valuable tool for dissecting the specific roles of BUB1's catalytic activity in cellular processes. elifesciences.org

Strengths:

Specificity and Cellular Efficacy: BAY-320 is a selective, ATP-competitive inhibitor of BUB1 kinase. elifesciences.orgmedchemexpress.com It has demonstrated potent inhibition of BUB1 in both in vitro kinase assays and intact cells. elifesciences.orgnih.gov In a panel of 222 protein kinases, BAY-320 showed minimal cross-reactivity, and a subsequent binding assay against 407 human kinases confirmed its high selectivity for BUB1. elifesciences.orgelifesciences.org This high specificity is crucial for attributing observed cellular effects directly to the inhibition of BUB1's catalytic function. elifesciences.org In cellular assays, BAY-320 effectively reduces the phosphorylation of the key BUB1 substrate, histone H2A at threonine 120 (H2A-pT120). elifesciences.orgnih.gov This inhibition leads to downstream consequences such as the reduced localization of Shugoshin (Sgo1) to centromeres, a key event in protecting centromeric cohesion. royalsocietypublishing.orgelifesciences.org

Tool for Differentiating Catalytic vs. Scaffolding Functions: By comparing the cellular phenotypes induced by BAY-320 with those resulting from BUB1 protein depletion (e.g., via siRNA), researchers can distinguish between the catalytic and non-catalytic (scaffolding) functions of BUB1. elifesciences.orgnih.gov Studies using BAY-320 have suggested that the catalytic activity of BUB1 is largely dispensable for the spindle assembly checkpoint (SAC) but is important for the proper localization of the Chromosomal Passenger Complex (CPC) and for resolving chromosome arm cohesion. elifesciences.org

Limitations:

Limited Pharmacokinetic Properties for in vivo Studies: A significant limitation of BAY-320 is its unsuitability for in vivo investigations due to unfavorable pharmacokinetic properties. royalsocietypublishing.orgaacrjournals.org This restricts its application to in vitro and cell culture-based experiments. For animal studies, more recently developed inhibitors like BAY 1816032 are required. aacrjournals.org

Potential for Off-Target Effects at High Concentrations: While highly selective, some studies have noted that the concentrations of BAY-320 required to achieve maximal inhibition in cells (typically in the micromolar range) could potentially lead to off-target effects. royalsocietypublishing.orgnih.gov Preliminary experiments have suggested that at the concentrations needed to observe certain mitotic phenotypes, off-target effects might occur, highlighting the need for careful dose-response analyses and control experiments. researchgate.netresearchgate.net

Minor Effects on Mitotic Progression Alone: Treatment with BAY-320 alone has been shown to have only minor effects on mitotic progression and SAC function in some cell lines. elifesciences.orgtandfonline.com However, it sensitizes cancer cells to microtubule-targeting agents like paclitaxel (B517696), leading to significant chromosome segregation errors and reduced cell proliferation. elifesciences.orgtandfonline.com This suggests that its full impact may only be observable under conditions of mitotic stress.

Development of Cell-Based Assays for BUB1 Inhibition Using BAY-320

The availability of a potent and specific inhibitor like BAY-320 has facilitated the development of robust cell-based assays to monitor BUB1 kinase activity. royalsocietypublishing.orgelifesciences.org

A key assay involves monitoring the phosphorylation of histone H2A at threonine 120 (H2A-pT120), a direct and well-validated substrate of BUB1. elifesciences.orgnih.gov This can be achieved through several methods:

Immunofluorescence Microscopy: Cells treated with BAY-320 can be fixed and stained with antibodies specific for H2A-pT120. The reduction in the fluorescent signal at kinetochores provides a quantitative measure of BUB1 inhibition. elifesciences.orgnih.gov Near-maximal inhibition of H2A-pT120 staining has been observed with BAY-320 concentrations of 3–10 μM in HeLa and RPE1 cells. elifesciences.org

Western Blotting: Histones can be purified from cells treated with BAY-320, and the levels of H2A-pT120 can be assessed by Western blotting. This method provides a direct biochemical confirmation of BUB1 inhibition within the cellular context. elifesciences.orgnih.gov

Engineered Cell Lines: To create a more specific and robust assay, researchers have developed cell lines that overexpress a fusion protein consisting of the BUB1 kinase domain fused to a histone protein (e.g., H2B). royalsocietypublishing.orgresearchgate.net This tethers the kinase domain to chromatin, leading to a strong, ectopic H2A-pT120 signal along the chromosome arms. royalsocietypublishing.orgresearchgate.net The inhibition of this ectopic signal by BAY-320 provides a clear and specific readout for the inhibitor's cellular efficacy, minimizing interference from off-target effects. royalsocietypublishing.orgresearchgate.net This type of assay was instrumental in demonstrating the superior cellular activity of BAY-320 compared to 2OH-BNPP1. royalsocietypublishing.org

Table 2: Cell-Based Assays Utilizing BAY-320

Assay Type Principle Readout Key Findings with BAY-320
Immunofluorescence Quantifies H2A-pT120 levels at kinetochores in fixed cells. Reduction in fluorescent signal. Dose-dependent inhibition of H2A-pT120; near-maximal effect at 3-10 µM. elifesciences.orgnih.gov
Western Blotting Detects H2A-pT120 in purified histone extracts. Reduction in protein band intensity. Drastic reduction in H2A-pT120 levels upon treatment. elifesciences.orgnih.gov
Engineered Cell Lines (e.g., H2B-BUB1c fusion) Overexpression of a chromatin-tethered BUB1 kinase domain creates a strong, ectopic H2A-pT120 signal. Inhibition of the ectopic H2A-pT120 signal. Effective inhibition by BAY-320, but not by 2OH-BNPP1, confirming BAY-320's superior cellular efficacy. royalsocietypublishing.orgresearchgate.net

| Downstream Effector Localization | Monitors the localization of BUB1-dependent proteins like Sgo1. | Reduction of Sgo1 at centromeres. | BAY-320 treatment leads to a significant reduction in centromeric Sgo1 levels. royalsocietypublishing.orgelifesciences.org |

Future Directions in Bub1 Kinase Research Utilizing Small Molecule Inhibitors

Advancing the Understanding of BUB1 Catalytic and Scaffolding Roles

A central, long-standing question in cell biology has been the relative importance of BUB1's enzymatic (catalytic) activity versus its function as a structural (scaffolding) protein. royalsocietypublishing.orgrupress.orgnih.gov The use of selective small molecule inhibitors, such as BAY-320 and its analog BAY-524, has been pivotal in addressing this question. elifesciences.orgnih.gov By comparing the cellular effects of these inhibitors with phenotypes resulting from the depletion of the entire BUB1 protein, researchers can differentiate between its catalytic and non-catalytic functions. elifesciences.orgnih.gov

Studies utilizing BAY-320 have demonstrated that the specific inhibition of BUB1's kinase activity has only minor effects on mitotic progression and the core function of the spindle assembly checkpoint (SAC). elifesciences.orgnih.gov This is in stark contrast to the depletion of the BUB1 protein, which leads to significant defects in chromosome alignment and a weakened SAC. nih.gov These findings strongly suggest that the catalytic activity of BUB1 is largely dispensable for these critical mitotic processes. elifesciences.orgnih.gov Instead, the evidence points to BUB1's primary role as a scaffold, providing a platform for the recruitment and assembly of other essential checkpoint proteins at the kinetochores. elifesciences.orgnih.govresearchgate.net While some studies using catalytically inactive BUB1 mutants have shown a role in chromosome congression and SAC function, the use of potent inhibitors like BAY-320 has clarified that the scaffolding function is paramount for the SAC. elifesciences.orgelifesciences.org

Table 1: In Vitro and Cellular Inhibition Data for BAY-320

Parameter Value Conditions Source
In Vitro IC₅₀ 680 ± 280 nM Recombinant human Bub1 (catalytic domain), 2 mM ATP elifesciences.orgglpbio.com

| Cellular Inhibition | Near-maximal | 3–10 µM | HeLa and RPE1 cells, monitored by phospho-H2A-T120 staining | elifesciences.org |

Identification of Novel Molecular Interactants and Signaling Pathways Influenced by BUB1 Kinase Activity

While BUB1's kinase function may not be essential for the SAC, it is not inert. The use of BAY-320 has been crucial in identifying specific downstream signaling events that are dependent on BUB1's catalytic activity. A primary and well-documented function is the phosphorylation of Histone H2A at threonine 120 (H2A-pT120). royalsocietypublishing.orgelifesciences.orgresearchgate.net This phosphorylation event is a key step in recruiting Shugoshin (Sgo) proteins to the centromere. royalsocietypublishing.orgnih.gov

Development of Next-Generation BUB1 Inhibitors for Advanced Research Applications

Small molecule inhibitors like BAY-320 have proven to be excellent tools for dissecting BUB1's catalytic functions in cellular experiments. aacrjournals.org However, their utility for in vivo studies in preclinical models is limited by their pharmacokinetic properties. aacrjournals.org This limitation has spurred the development of next-generation BUB1 inhibitors.

One such advanced compound is BAY 1816032, which was developed based on the knowledge gained from earlier inhibitors. aacrjournals.org BAY 1816032 is a potent and highly selective BUB1 kinase inhibitor with improved bioavailability, making it suitable for in vivo investigations. aacrjournals.orgbayer.com The development of such compounds is critical for validating BUB1 as a potential therapeutic target in animal models and eventually in clinical settings. aacrjournals.org

Furthermore, some studies have suggested that BAY-320 may have off-target effects at the higher concentrations required for complete inhibition in cells. royalsocietypublishing.orgnih.govnih.gov This highlights an ongoing need for the development of even more potent and selective BUB1 inhibitors to ensure that observed phenotypes are solely the result of BUB1 inhibition, thereby providing clearer and more reliable tools for advanced research. royalsocietypublishing.orgnih.govnih.gov

Elucidating Mechanistic Basis for Synergistic Effects in Preclinical Disease Models

A significant finding from research involving BAY-320 is its ability to act synergistically with other anti-cancer agents, particularly microtubule-targeting drugs like Paclitaxel (B517696). elifesciences.orgnih.gov While inhibition of BUB1 kinase activity by BAY-320 alone causes only minor mitotic defects, it sensitizes cancer cells to low, clinically relevant doses of Paclitaxel. elifesciences.orgnih.gov

The mechanistic basis for this synergy lies in the combined assault on chromosome segregation. Low-dose Paclitaxel induces spindle defects, creating a situation where the cell is more reliant on its error correction machinery. elifesciences.org By inhibiting BUB1's kinase activity with BAY-320, the proper localization of the CPC is disrupted, compromising the cell's ability to resolve these attachment errors. aacrjournals.org This dual insult leads to a remarkable increase in chromosome missegregation and a subsequent reduction in cell proliferation and survival. elifesciences.orgnih.gov This synergistic effect has been confirmed in various cancer cell lines, including HeLa and non-small cell lung cancer cells. elifesciences.orgnih.gov The principle of combining BUB1 inhibition with other therapies has been extended with next-generation inhibitors like BAY 1816032, which show synergistic or additive effects when combined with taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors in preclinical models. aacrjournals.org

Table 2: Observed Synergistic Effects with BUB1 Kinase Inhibition

BUB1 Inhibitor Combination Agent Cell Line(s) Observed Synergistic Effect Source
BAY-320 Paclitaxel HeLa, NCI-H1299 (NSCLC) Impaired chromosome segregation, reduced cell proliferation elifesciences.orgnih.gov
BAY-320 Mps1 Inhibition (Reversine) HeLa Similar synergistic effects to Paclitaxel combination elifesciences.org
BAY 1816032 Taxanes (Paclitaxel, Docetaxel) Various cancer cell lines Additive/synergistic antiproliferative effects aacrjournals.org
BAY 1816032 PARP Inhibitors (Olaparib) Triple-negative breast cancer xenografts Significant reduction in tumor size aacrjournals.org

| BAY 1816032 | ATR Inhibitors | Cellular assays | Synergistic/additive effects | aacrjournals.org |

Table of Compounds Mentioned

Compound Name Type/Target
5-Iodotubercidin Haspin kinase inhibitor
Aurora B Protein kinase
BAY 1816032 BUB1 kinase inhibitor
BAY-320 BUB1 kinase inhibitor
BAY-524 BUB1 kinase inhibitor
Borealin CPC subunit
BubR1 Mitotic checkpoint protein
Cdc20 APC/C co-activator
Cisplatin Chemotherapy agent
Docetaxel Chemotherapy agent (Taxane)
Haspin Protein kinase
INCENP CPC subunit
Mad1 Mitotic checkpoint protein
Mad2 Mitotic checkpoint protein
Mps1 Protein kinase
Olaparib PARP inhibitor
Paclitaxel Chemotherapy agent (Taxane)
Plk1 Protein kinase
Reversine Mps1 kinase inhibitor

Q & A

(Basic) What analytical techniques are essential for confirming the structural identity and purity of BAY-320 in preclinical research?

Answer:
To confirm structural identity and purity, researchers should employ a combination of orthogonal analytical methods:

  • High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column with UV detection (λ = 230–280 nm) and gradient elution (e.g., acetonitrile/water) .
  • Nuclear Magnetic Resonance (NMR): Perform 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to verify structural integrity. Ensure deuterated solvents (e.g., DMSO-d6) are used for sample preparation .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. Electrospray ionization (ESI) is recommended for polar compounds like BAY-320 .
  • X-ray Crystallography (if applicable): For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation .

Key Validation Steps:

  • Cross-validate results across techniques.
  • Include certified reference materials (CRMs) for calibration.
  • Document all parameters (e.g., column type, solvent gradients) to ensure reproducibility .

(Basic) What considerations are critical when designing initial in vitro assays to assess BAY-320's biological activity?

Answer:

  • Cell Line Selection: Use disease-relevant cell lines (e.g., cancer models for oncology studies) with proper authentication (e.g., STR profiling) to avoid misidentification .
  • Dose Range: Test a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC50/IC50 values. Include vehicle controls (e.g., DMSO ≤0.1%) .
  • Endpoint Selection: Combine viability assays (MTT/CellTiter-Glo) with functional readouts (e.g., apoptosis markers, kinase activity).
  • Replicates: Use triplicate wells per concentration to account for biological variability .

Data Interpretation:

  • Normalize results to positive/negative controls.
  • Apply nonlinear regression models (e.g., Hill equation) for dose-response curves .

(Advanced) How should researchers resolve conflicting reports about BAY-320's target engagement across experimental models?

Answer:
Contradictory findings may arise from model-specific variables (e.g., cell type, assay conditions). A systematic approach includes:

Orthogonal Validation: Use multiple techniques (e.g., thermal shift assays, CRISPR knockouts, and cellular thermal shift assays [CETSA]) to confirm target binding .

Contextual Analysis: Compare experimental conditions (e.g., pH, cofactors, incubation time) across studies. For example, kinase inhibition may vary with ATP concentration .

Meta-Analysis: Aggregate data from independent studies using tools like RevMan or R’s metafor package. Apply random-effects models to account for heterogeneity .

Example Workflow:

StepMethodPurpose
1CETSAConfirm target binding in live cells
2siRNA KnockdownAssess phenotypic concordance
3Structural DockingPredict binding affinity variations

(Advanced) What computational strategies optimize predictions of BAY-320's off-target interactions?

Answer:

  • Molecular Dynamics (MD) Simulations: Simulate BAY-320’s binding to off-target proteins (e.g., cytochrome P450 enzymes) using software like GROMACS. Analyze RMSD and binding free energy (MM-PBSA) .
  • Quantitative Structure-Activity Relationship (QSAR): Train models on public databases (e.g., ChEMBL) to predict ADMET properties. Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors .
  • Network Pharmacology: Map BAY-320’s targets onto disease-associated pathways (e.g., KEGG) to identify unintended signaling effects .

Validation:

  • Compare predictions with in vitro toxicity screens (e.g., hERG inhibition assays).
  • Use cheminformatics tools (e.g., SwissADME) to flag high-risk substructures .

(Advanced) How can multi-omics integration elucidate BAY-320's mechanism of action?

Answer:

  • Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (DEGs). Use pathway enrichment tools (e.g., DAVID, GSEA) .
  • Proteomics: Apply LC-MS/MS to quantify protein abundance changes. Validate hits via Western blot .
  • Metabolomics: Use NMR or GC-MS to track metabolic shifts (e.g., TCA cycle intermediates) .

Integration Workflow:

Data Normalization: Remove batch effects using ComBat or RUVseq.

Network Analysis: Build interaction networks (e.g., STRING-DB) to identify hub nodes.

Machine Learning: Apply random forests or SVMs to prioritize biomarkers .

(Basic) What ethical guidelines govern BAY-320's use in animal studies?

Answer:

  • 3Rs Principle: Ensure Replacement, Reduction, and Refinement. Use the minimum animal number required for statistical power .
  • IACUC Approval: Submit detailed protocols for review, including endpoints (e.g., tumor size limits) and humane euthanasia criteria .
  • Data Transparency: Report negative results to avoid publication bias .

Documentation:

  • Maintain logs of housing conditions, diet, and veterinary care.
  • Adhere to ARRIVE guidelines for reporting in vivo experiments .

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